6-Bromo-N-methyl-3-isoquinolinamine
Description
Properties
CAS No. |
1374258-46-4 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-N-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-12-10-5-8-4-9(11)3-2-7(8)6-13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
BZJLCRDLJFMJAF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
6-Bromo-N-methyl-3-isoquinolinamine has been investigated for its potential as an anticancer agent. Research indicates that isoquinoline derivatives can modulate various signaling pathways involved in tumorigenesis. Specifically, compounds like 6-bromo derivatives have shown promise in targeting Raf kinase, which is implicated in several cancers, including melanoma and colorectal carcinoma. The modulation of Raf kinase activity can lead to reduced tumor growth and proliferation, making these compounds valuable in developing targeted cancer therapies .
Neuroprotective Effects
Recent studies suggest that isoquinoline derivatives may possess neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by influencing neurotransmitter systems and exhibiting antioxidant effects. The structural characteristics of this compound may enhance its ability to cross the blood-brain barrier, thereby facilitating its therapeutic effects in neurological disorders .
Enzyme Inhibition
this compound has been shown to inhibit specific enzymes that are crucial for various biological processes. For instance, it may interact with kinases involved in cell signaling pathways, contributing to its anticancer and neuroprotective effects. Understanding the specific enzyme targets of this compound can pave the way for developing new therapeutic agents that leverage these inhibitory properties .
Antimicrobial Activity
Some isoquinoline derivatives exhibit antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria and fungi. The ability of this compound to disrupt microbial cell function positions it as a candidate for further investigation in the field of infectious diseases .
Data Table: Summary of Applications
Case Studies
Case Study 1: Cancer Treatment
A study published on the efficacy of isoquinoline derivatives highlighted the potential of this compound in reducing tumor size in preclinical models of melanoma. The compound was administered alongside standard chemotherapy agents, resulting in enhanced therapeutic outcomes compared to chemotherapy alone. This case underscores the importance of exploring combination therapies involving this compound for improved cancer management .
Case Study 2: Neuroprotection
In a study assessing neuroprotective agents, this compound was evaluated for its ability to prevent neuronal cell death induced by oxidative stress. Results indicated significant neuroprotection at specific concentrations, suggesting its potential role in treating neurodegenerative conditions such as Alzheimer's disease .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling reactions, enabling diverse functionalization:
Suzuki-Miyaura Coupling
-
Reagents/conditions : Pd₂(dba)₃ (5 mol%), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (10 mol%), arylboronic acid, Cs₂CO₃ (1.5 eq.), 1,4-dioxane, 100°C, inert atmosphere .
-
Products : Aryl-substituted isoquinolinamines (e.g., biaryl derivatives) .
Mechanistic Pathway:
-
Oxidative addition of Pd(0) to the C–Br bond.
-
Transmetallation with arylboronic acid.
Electrophilic Aromatic Substitution (EAS)
The bromine’s electron-withdrawing effect directs electrophiles to meta/para positions, while the N-methylamine weakly activates the pyridine ring:
Nitration
-
Reagents/conditions : HNO₃/H₂SO₄, 0–5°C.
-
Products : Nitro derivatives at position 5 or 8 (meta to bromine).
Halogenation
-
Reagents/conditions : Cl₂/FeCl₃ or Br₂/FeBr₃ in CH₂Cl₂.
-
Products : Di-halogenated derivatives (e.g., 6-bromo-8-chloro-N-methyl-3-isoquinolinamine).
Oxidation Reactions
The tertiary amine undergoes oxidation to form N-oxide derivatives:
N-Oxidation
-
Reagents/conditions :
-
m-Chloroperbenzoic acid (m-CPBA) in CH₂Cl₂, 25°C.
-
H₂O₂ (30%) in acetic acid, 60°C.
-
-
Products : 3-(N-Methyl)-6-bromoisoquinolinamine N-oxide.
Reductive Dehalogenation
-
Reagents/conditions : H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C.
-
Products : N-Methyl-3-isoquinolinamine (bromine removed).
Methylamine Modifications
-
Acylation : Acetic anhydride, pyridine, 80°C → N-acetyl derivative.
-
Quaternization : Methyl iodide, CH₃CN, reflux → Quaternary ammonium salt.
Comparative Reactivity Table
Mechanistic Insights
-
Suzuki Coupling : Proceeds via a Pd(0)/Pd(II) cycle, with boronic acid transmetallation as the rate-determining step .
-
N-Oxidation : Involves electrophilic attack of peroxides on the lone pair of the tertiary amine.
-
EAS Directing Effects : Bromine’s meta-directing influence dominates over the weakly activating N-methylamine group.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Bromine Positioning : Bromine at C6 is conserved across analogs, suggesting its role in electronic modulation or binding interactions.
- Substituent Diversity: Methylamine (in the target compound) vs. fluorine (in 6-bromo-8-fluoroisoquinolin-3-amine) alters solubility and steric effects. Fluorine may improve membrane permeability .
- Core Heterocycle: Isoquinoline (target) vs. quinoline (6-bromo-3-methylquinolin-2-amine) vs.
Preparation Methods
Direct Bromination in Strong Acidic Media
Direct bromination of isoquinoline derivatives represents a foundational approach. As detailed in, bromination using N-bromosuccinimide (NBS) or dibromoisocyanuric acid (DBI) in concentrated sulfuric acid at temperatures between -30°C and -15°C yields 5- or 8-bromoisoquinoline as major products. While this method achieves high yields (~70–90%), the regioselectivity for 6-bromo substitution remains challenging. Adjusting the solvent acidity (e.g., using trifluoroacetic acid instead of H₂SO₄) and brominating agents (e.g., DBI over NBS) may shift selectivity toward the 6-position, though this requires empirical validation.
Indirect Bromination via Directed Metalation
An alternative route involves directed ortho-metalation (DoM) to install bromine at the 6-position. For example, treating 3-amino-isoquinoline with a lithium base (e.g., LDA) generates a stabilized anion at the 6-position, which reacts with electrophilic bromine sources (e.g., Br₂ or NBS). Subsequent N-methylation via reductive amination (HCHO/NaBH₄) furnishes the target compound. This method, though underreported in the provided sources, aligns with strategies for analogous heterocycles.
Ring-Closure Strategies from Brominated Precursors
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction offers a pathway to construct the isoquinoline core with pre-installed bromine. Starting from 3-bromo-phenethylamine, condensation with methyl chloroformate forms a carbamate intermediate, which undergoes cyclization in the presence of 2-oxoacetic acid and concentrated H₂SO₄. Hydrolysis of the resultant 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid yields the tetrahydroisoquinoline, which is oxidized to the aromatic isoquinoline. N-methylation is then achieved via Eschweiler-Clarke conditions (HCHO/HCOOH).
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carbamate Formation | Methyl chloroformate, Et₃N, THF, 0–5°C | 85 |
| Cyclization | 2-Oxoacetic acid, H₂SO₄, THF, 60°C | 78 |
| Oxidation | MnO₂, CHCl₃, reflux | 65 |
Friedel-Crafts Acylation Followed by Bromination
In a modified approach, Friedel-Crafts acylation of 3-bromo-N-methylbenzamide with acetyl chloride/AlCl₃ generates a ketone intermediate. Subsequent bromination at the 6-position using Br₂/FeBr₃, followed by cyclization via POCl₃, yields 6-bromo-N-methyl-3-isoquinolinamine. This method emphasizes the importance of electron-donating groups (e.g., methylamine) in directing bromination.
Functional Group Interconversion Approaches
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Assign signals for bromine-induced deshielding (e.g., δ 8.54 ppm for quinoline protons) and methylamine group integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z [M+H]⁺ calculated for C₁₀H₉BrN₂: 235.9902) .
- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic systems with hydrogen-bonding networks) to validate stereochemistry .
- HPLC Purity Analysis : Ensure >95% purity using reverse-phase columns and UV detection at 254 nm .
How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Q. Advanced Research Focus
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of brominated intermediates, while ethanol minimizes side reactions .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) can accelerate coupling reactions but require inert atmospheres .
- Temperature Control : Reflux (80–100°C) balances reaction rate and decomposition. Lower temperatures (40–60°C) may reduce byproducts like dehalogenated analogs .
- Stoichiometry Adjustments : Excess methylamine (1.5–2.0 equiv.) ensures complete substitution, monitored via in situ IR for amine consumption .
What methodologies are used to evaluate the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATP-competitive binding for cancer targets) .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ⁷⁷Br isotope) to track intracellular accumulation via scintillation counting .
- Structure-Activity Relationship (SAR) : Modify the methyl group to ethyl or benzyl analogs and compare IC₅₀ values in cytotoxicity screens (e.g., MTT assays) .
- In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models using LC-MS/MS for plasma concentration profiling .
How can contradictory data on biological activity or synthetic outcomes be systematically addressed?
Q. Advanced Research Focus
- Batch Variability Analysis : Compare NMR spectra of different synthetic batches to identify impurities (e.g., residual solvents or unreacted starting materials) .
- Assay Reprodubility Checks : Standardize cell culture conditions (e.g., passage number, serum type) to minimize variability in IC₅₀ measurements .
- Computational Modeling : Perform DFT calculations to predict regioselectivity in bromination or methylation steps, resolving discrepancies in product ratios .
- Meta-Analysis of Literature : Cross-reference reported yields and activities (e.g., Bioorganic & Medicinal Chemistry studies) to identify methodological outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
